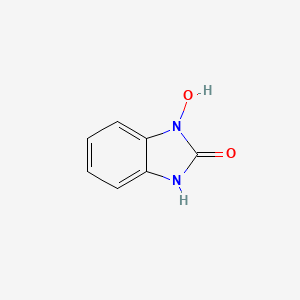

1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one

Description

BenchChem offers high-quality 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-7-8-5-3-1-2-4-6(5)9(7)11/h1-4,11H,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPPCNASSDPHSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one CAS 53821-11-7 properties

An In-depth Technical Guide to 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one (CAS 53821-11-7): Properties, Synthesis, and Analytical Characterization

Introduction

The benzimidazol-2-one core is a privileged heterocyclic scaffold, a cornerstone in medicinal chemistry and drug discovery due to its structural resemblance to endogenous purine bases, which allows it to interact effectively with a wide array of biopolymers.[1] This versatile building block is integral to several clinically significant drugs, including the antiemetic agent domperidone and the antiallergic drug oxatomide.[2][3] This guide focuses on a specific derivative, 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one (CAS 53821-11-7). The introduction of a hydroxyl group at the N-1 position is significant, as it can fundamentally alter the molecule's physicochemical properties, such as hydrogen bonding capabilities, solubility, and metabolic profile, thereby opening new avenues for research and drug development.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It synthesizes available computational data for the target molecule with established experimental protocols for the broader benzimidazol-2-one class to provide a comprehensive scientific overview. We will delve into its properties, foundational synthetic strategies, and the analytical workflows required for its characterization, grounding all claims in authoritative sources.

Physicochemical and Computed Properties

While extensive experimental data for 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one is not widely published, its fundamental properties can be reliably predicted using computational models. These descriptors are crucial for anticipating its behavior in biological systems and for designing experimental protocols.

| Property | Value | Data Source |

| CAS Number | 53821-11-7 | PubChem |

| Molecular Formula | C₇H₆N₂O₂ | Computed by PubChem[4] |

| Molecular Weight | 150.13 g/mol | Computed by PubChem[4] |

| IUPAC Name | 1-hydroxy-1,3-dihydro-2H-benzimidazol-2-one | PubChem[4] |

| Monoisotopic Mass | 150.042927438 Da | Computed by PubChem[4] |

| Topological Polar Surface Area | 52.6 Ų | Computed by Cactvs[4] |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs[4] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[4] |

| Rotatable Bond Count | 0 | Computed by Cactvs[4] |

| XLogP3 (Octanol-Water Partition Coefficient) | 0.3 | Computed by XLogP3[4] |

Synthesis and Purification

Specific, peer-reviewed synthetic procedures for 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one are not detailed in the available literature. However, the synthesis of its parent scaffold, 1,3-dihydro-2H-benzimidazol-2-one, is well-established and provides a foundational methodology. The most common approach involves the cyclocondensation of an o-phenylenediamine derivative with a one-carbon carbonyl equivalent.

General Synthetic Pathway for the Benzimidazol-2-one Scaffold

The classical and most direct route involves heating an appropriately substituted 1,2-diaminobenzene with urea.[5] This reaction proceeds via a condensation mechanism, eliminating ammonia and water to form the stable heterocyclic ring system. This method is robust and serves as a primary strategy for accessing the core structure.[3][5]

Caption: General synthesis of the benzimidazol-2-one core.

Exemplary Protocol: Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one

This protocol describes a standard laboratory procedure for synthesizing the parent compound, which serves as a critical starting point for further derivatization.

Materials:

-

o-Phenylenediamine

-

Urea

-

Sodium Hydroxide (NaOH) solution

-

Hydrochloric Acid (HCl) or Acetic Acid for neutralization

-

Deionized Water

Procedure:

-

Reaction Setup: Combine o-phenylenediamine and urea in a molar ratio of approximately 1:1.2 in a round-bottom flask equipped with a reflux condenser. The slight excess of urea ensures the complete conversion of the diamine.

-

Heating: Heat the mixture to 130-140°C.[5] The reactants will melt and fuse. This temperature is critical to drive the condensation and cyclization while minimizing thermal degradation. The reaction progress can be monitored by observing the evolution of ammonia gas.

-

Work-up: After 1-2 hours, or once the reaction is complete (as determined by Thin Layer Chromatography), allow the reaction melt to cool.

-

Isolation: Treat the cooled solid with an aqueous solution of sodium hydroxide to dissolve the product and deprotonate any unreacted acidic species.[5]

-

Filtration: Filter the basic solution to remove any insoluble impurities.

-

Precipitation: Neutralize the filtrate slowly with an acid (e.g., HCl or acetic acid). The benzimidazol-2-one product, being weakly acidic, will precipitate out of the solution as the pH approaches neutral.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

Analytical Characterization

Robust analytical methods are essential to confirm the identity, purity, and structure of the target compound. The following techniques represent a standard workflow for characterizing novel benzimidazol-2-one derivatives.

Standard Analytical Workflow

A typical characterization process involves chromatographic separation followed by spectroscopic analysis to confirm molecular weight and elucidate the chemical structure.

Caption: Standard workflow for analytical characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of the synthesized compound. A reverse-phase method is typically employed.

-

Column: A C18 column is standard for separating small aromatic molecules.[6][7]

-

Mobile Phase: A gradient elution using acetonitrile and water is common. An acid modifier, such as 0.1% formic acid, is often added to ensure sharp peak shapes by protonating any residual silanols on the column and the analyte itself.[6]

-

Detection: UV detection is suitable, as the benzimidazole ring system contains a strong chromophore. Monitoring at wavelengths around 275-280 nm is typical for this scaffold.[6][8]

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds.

-

Expected Ion: For 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one (C₇H₆N₂O₂), the expected protonated molecular ion [M+H]⁺ would have an m/z of 151.05. In negative ion mode, the deprotonated ion [M-H]⁻ would have an m/z of 149.04. Analysis of related nitro-derivatives has shown the clear presence of the [M-H]⁻ ion.[6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one, the following signals would be expected in a solvent like DMSO-d₆:

-

¹H NMR:

-

A complex multiplet pattern in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the four protons on the benzene ring.

-

A broad singlet for the N-H proton.

-

A singlet for the O-H proton on the N-hydroxy group. The chemical shifts of these exchangeable protons are concentration and temperature-dependent.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon (C=O) in the range of 150-160 ppm.

-

Four distinct signals in the aromatic region (approx. 110-140 ppm) for the six carbons of the fused benzene ring, accounting for symmetry.

-

Exemplary Protocol: HPLC-MS Analysis

Objective: To confirm the molecular weight and assess the purity of a synthesized benzimidazol-2-one sample.

Instrumentation & Reagents:

-

HPLC system with a UV/PDA detector coupled to a mass spectrometer with an ESI source.[6]

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile (Solvent B) and water (Solvent A).

-

Formic acid (0.1% v/v in both A and B).

-

Sample dissolved in a 50:50 mixture of acetonitrile/water.

Procedure:

-

System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 0.6-1.0 mL/min until a stable baseline is achieved.

-

Injection: Inject 5-10 µL of the prepared sample solution.

-

Chromatographic Separation: Run a linear gradient program, for example:

-

0-5 min: Increase from 5% to 60% B.

-

5-6 min: Hold at 60% B.

-

6-7 min: Return to 5% B.

-

7-12 min: Hold at 5% B for re-equilibration.[6]

-

-

Detection:

-

UV/PDA: Acquire spectra from 200-400 nm to identify the λmax of the analyte.

-

MS: Acquire mass spectra in both positive and negative ion modes across a relevant m/z range (e.g., 50-500).

-

-

Data Analysis: Integrate the peak area in the UV chromatogram to determine purity. Extract the mass spectrum from the main peak to confirm the m/z of the molecular ion, matching it to the theoretical mass of the target compound.

Potential Applications and Biological Significance

The benzimidazol-2-one scaffold is a well-recognized pharmacophore. Derivatives have been investigated for a wide range of therapeutic applications.

-

Antiviral Agents: N(1)-substituted 1,3-dihydro-2H-benzimidazol-2-ones have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against HIV-1.[9]

-

Enzyme Inhibitors: The scaffold is a core component of inhibitors for various enzymes, including p38 MAP kinase and farnesyl transferase.[5]

-

CNS-Active Agents: The structural framework is present in drugs targeting the central nervous system, such as the D2 dopamine receptor antagonist pimozide.[5]

-

Intermediates in Drug Synthesis: The parent molecule and its simple derivatives are crucial intermediates for synthesizing more complex active pharmaceutical ingredients like domperidone.[2]

The N-hydroxy moiety in 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one could serve as a key interaction point with biological targets, potentially acting as a hydrogen bond donor or acceptor. It may also influence the molecule's metabolic fate, making it a compound of significant interest for further biological evaluation.

Conclusion

1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one is a compelling derivative of a medicinally significant heterocyclic family. While direct experimental characterization is sparse in the public domain, this guide has established a robust framework for its study. By leveraging computational data and well-documented protocols for the parent scaffold, we have outlined its key physicochemical properties and provided detailed, field-proven methodologies for its synthesis and analytical characterization. The potential for the N-hydroxy group to modulate biological activity warrants further investigation, positioning this compound as a valuable candidate for screening in various drug discovery programs. Future experimental work is necessary to validate the computed properties and fully explore the therapeutic potential of this molecule.

References

-

An Efficient Synthesis and Preliminary Investigation of Novel 1,3-dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2022). MDPI. Retrieved from [Link]

-

An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2022). National Center for Biotechnology Information (PMC). Retrieved from [Link]

-

SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (2016). WORLD SCIENCE. Retrieved from [Link]

-

Structures of the 1,3-dihydro-2H-benzimidazol-2-oxo-derivatives which were screened using the radio immune assay (RIA) and HPLC-FL method. (n.d.). ResearchGate. Retrieved from [Link]

- Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones. (n.d.). Google Patents.

-

Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). (2025). ResearchGate. Retrieved from [Link]

-

Benzimidazolone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one. (n.d.). PubChem. Retrieved from [Link]

-

Benzimidazolinone. (n.d.). Wikipedia. Retrieved from [Link]

-

2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl- Properties. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Separation of 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]

-

1H-NMR spectrum of 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride crystal. (n.d.). ResearchGate. Retrieved from [Link]

-

Novel N1-substituted 1,3-dihydro-2H-benzimidazol-2-ones as potent non-nucleoside reverse transcriptase inhibitors. (2008). PubMed. Retrieved from [Link]

-

Cas 15108-18-6,2-HYDRAZINO-1H-1,3-BENZIMIDAZOLE. (n.d.). LookChem. Retrieved from [Link]

-

2H-benzimidazol-2-one, 1,3-dihydro-1,3-dimethyl-5-[(2H-tetrazol-5-ylamino)methyl]-. (n.d.). SpectraBase. Retrieved from [Link]

-

Analytical CHEMISTRY. (n.d.). TSI Journals. Retrieved from [Link]

-

Benzimidazole. (n.d.). PubChem. Retrieved from [Link]

-

2H-Benzimidazol-2-one, 1,3-dihydro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1,3-dihydro-2H-benzimidazole-2-thione - Optional[MS (LC)]. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. Benzimidazol-2-one|1,3-Dihydro-2H-benzimidazol-2-one [benchchem.com]

- 2. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones - Google Patents [patents.google.com]

- 3. Benzimidazolinone - Wikipedia [en.wikipedia.org]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. rsglobal.pl [rsglobal.pl]

- 6. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation of 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel N1-substituted 1,3-dihydro-2H-benzimidazol-2-ones as potent non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Hydroxybenzimidazol-2-one and Its Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth technical overview of 1,3-dihydro-1-hydroxy-2H-benzimidazol-2-one , the compound most precisely matching the nomenclature "1-hydroxybenzimidazol-2-one". We will delineate its chemical structure, molecular weight, and key identifiers. Crucially, this document will also clarify the distinct structures and properties of two closely related, and often confused, isomers: 1-hydroxybenzimidazole and benzimidazol-2-one (the keto-tautomer of 2-hydroxybenzimidazole). By presenting a comparative analysis, this guide aims to provide researchers with the precise information needed for unambiguous compound identification, synthesis, and application in drug discovery and development.

Keywords: 1-hydroxybenzimidazol-2-one, benzimidazolone, 1-hydroxybenzimidazole, chemical structure, molecular weight, isomerism, tautomerism, drug development.

Introduction to the Benzimidazolone Scaffold

The benzimidazole ring system, which consists of a benzene ring fused to an imidazole ring, is a privileged structure in drug discovery.[1][2] Its structural similarity to naturally occurring purines allows benzimidazole-containing molecules to interact readily with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[3] Derivatives have been successfully developed as antiviral, anticancer, antihypertensive, and antifungal agents.[3]

The introduction of an oxo group at the 2-position creates the benzimidazol-2-one (or benzimidazolone) core. This modification imparts unique physicochemical properties, including the ability to act as a rigid scaffold and participate in specific hydrogen bonding interactions, making it a valuable building block for designing targeted therapeutics.[4][5] This guide focuses on a specific N-hydroxy derivative of this important scaffold.

Unambiguous Identification: Differentiating 1-Hydroxybenzimidazol-2-one from Its Isomers

The nomenclature in this chemical family can lead to ambiguity. The name "1-hydroxybenzimidazol-2-one" most accurately describes a molecule containing both a hydroxyl group on a ring nitrogen and a carbonyl group at the 2-position. However, two isomers with the same molecular formula (C7H6N2O) are frequently encountered and must be distinguished from the target molecule (C7H6N2O2).

The Target Molecule: 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one

This is the literal and most precise interpretation of the topic. It features the benzimidazolone core with a hydroxyl group attached to the nitrogen at position 1.

-

Molecular Formula: C7H6N2O2[6]

-

Molecular Weight: 150.13 g/mol [6]

-

IUPAC Name: 3-hydroxy-1H-benzimidazol-2-one[6]

-

CAS Number: 53821-11-7[6]

Clarification of Related Isomers

Isomer A: 1-Hydroxybenzimidazole This isomer features a hydroxyl group on the nitrogen at position 1 but lacks the carbonyl group at position 2.

-

Molecular Formula: C7H6N2O[7]

-

Molecular Weight: 134.14 g/mol [7]

-

IUPAC Name: 1-hydroxybenzimidazole[7]

-

CAS Number: 59118-51-3[7]

Isomer B: Benzimidazol-2-one (Keto-Enol Tautomerism) This common compound exists in a tautomeric equilibrium between the keto form (benzimidazol-2-one) and the enol form (2-hydroxybenzimidazole). The keto (or "one") form is predominantly favored.[8][9]

-

Molecular Formula: C7H6N2O[10]

-

Molecular Weight: 134.14 g/mol [11]

-

Predominant IUPAC Name: 1,3-dihydrobenzimidazol-2-one[10]

Comparative Data for Isomer Differentiation

To prevent ambiguity in experimental design and procurement, the following table summarizes the key identifiers for these distinct molecules.

| Feature | Target: 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one | Isomer A: 1-Hydroxybenzimidazole | Isomer B: Benzimidazol-2-one |

| Structure | Benzene fused to N-hydroxy-2-oxodihydroimidazole | Benzene fused to N-hydroxyimidazole | Benzene fused to 2-oxodihydroimidazole |

| CAS Number | 53821-11-7[6] | 59118-51-3[7] | 615-16-7[13] |

| Molecular Formula | C7H6N2O2[6] | C7H6N2O[7] | C7H6N2O[13] |

| Molecular Weight | 150.13 g/mol [6] | 134.14 g/mol [7] | 134.14 g/mol [13] |

| Synonyms | 3-hydroxy-1H-benzimidazol-2-one[6] | 1H-Benzo[d]imidazol-1-ol[7] | 2-Hydroxybenzimidazole, o-Phenyleneurea[13][14] |

Chemical Structure and Properties of 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one

Molecular Structure

The structure of 1,3-dihydro-1-hydroxy-2H-benzimidazol-2-one is characterized by a bicyclic system where a benzene ring is fused to a five-membered dihydropyrimidinone ring. The key functional groups are the cyclic urea (lactam) moiety, the aromatic benzene ring, and the N-hydroxy group. This N-hydroxy functionality is critical as it can significantly influence the molecule's electronic properties, acidity, and potential for coordination with metal ions, distinguishing it from other benzimidazolones.

Caption: Chemical structure of 1,3-dihydro-1-hydroxy-2H-benzimidazol-2-one.

Physicochemical Properties

Detailed experimental data for 1,3-dihydro-1-hydroxy-2H-benzimidazol-2-one is limited in publicly accessible literature. However, computational predictions provide valuable insights for researchers.

| Property | Predicted Value | Source |

| Molecular Weight | 150.13 g/mol | PubChem[6] |

| XLogP3 | 0.3 | PubChem[6] |

| Hydrogen Bond Donor Count | 2 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Rotatable Bond Count | 1 | PubChem[6] |

| Exact Mass | 150.042927 g/mol | PubChem[6] |

Note: These values are computationally derived and should be confirmed by experimental data.

Synthesis and Characterization

Synthetic Routes

The synthesis of benzimidazol-2-one derivatives is well-established, typically involving the cyclization of o-phenylenediamine precursors.[15] Common synthetic strategies include:

-

Cyclocarbonylation of o-phenylenediamines: Reacting an appropriately substituted o-phenylenediamine with a carbonylating agent like phosgene, triphosgene, carbonyldiimidazole (CDI), or urea is a primary method for forming the benzimidazol-2-one core.[5][15]

-

Intramolecular N-arylation of Ureas: The cyclization of N-aryl ureas can be promoted by a base to yield benzimidazol-2-ones.[15]

To synthesize the target molecule, 1,3-dihydro-1-hydroxy-2H-benzimidazol-2-one , one would logically start with an N-hydroxy-o-phenylenediamine derivative or introduce the N-hydroxy group in a later step, though specific literature protocols for this exact molecule are not widely reported. The synthesis of various nitro- and nitramino-derivatives of 1,3-dihydro-2H-benzimidazol-2-one has been described, indicating the core structure can be functionalized under strong oxidative and nitrating conditions.[4]

Proposed Experimental Protocol: Conceptual Synthesis via CDI

This protocol is a conceptual, expert-driven hypothesis for the synthesis of the title compound, based on established methods for similar structures. Causality: The choice of 1,1'-Carbonyldiimidazole (CDI) is based on its high reactivity and the generation of gaseous byproducts, which simplifies purification compared to methods using phosgene or ureas.

Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H-Benzimidazole [webbook.nist.gov]

- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Hydroxybenzimidazole | C7H6N2O | CID 576479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzimidazolinone - Wikipedia [en.wikipedia.org]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. 2-Hydroxy benzimidazole | C7H6N2O | CID 11985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Hydroxybenzimidazole | CAS 615-16-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. CAS 615-16-7: 2-Benzimidazolinone | CymitQuimica [cymitquimica.com]

- 13. 2H-Benzimidazol-2-one, 1,3-dihydro- (CAS 615-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. 2H-Benzimidazol-2-one, 1,3-dihydro- [webbook.nist.gov]

- 15. Benzimidazolone synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 1-Hydroxy-1,3-dihydro-2H-benzimidazol-2-one

Introduction

This guide provides a comprehensive technical overview of 1-Hydroxy-1,3-dihydro-2H-benzimidazol-2-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a cyclic hydroxamic acid integrated into the benzimidazole framework, imparts distinct reactivity and makes it a valuable intermediate for the synthesis of various biologically active molecules.

The benzimidazole core is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of therapeutic activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] The introduction of an N-hydroxy group, as seen in the title compound, offers a reactive handle for further chemical modifications, enabling the exploration of novel chemical space in drug discovery programs.[4] This document will delve into the precise nomenclature, physicochemical properties, synthesis, and key applications of this compound, providing researchers and drug development professionals with a foundational understanding of its chemistry and utility.

Nomenclature and Synonyms

Navigating the literature for a specific chemical entity requires a firm grasp of its nomenclature. The compound is subject to various naming conventions, which can be a source of confusion. This section aims to clarify its identity.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3-hydroxy-1H-benzimidazol-2-one .[5] This name precisely describes the molecular structure: a benzimidazole ring system with a ketone group at position 2 and a hydroxyl group on one of the nitrogen atoms. An equally valid IUPAC name is 1-Hydroxy-1,3-dihydro-2H-benzimidazol-2-one .[5]

Common Synonyms and Identifiers

In scientific literature and commercial catalogs, several synonyms are used interchangeably. It is crucial for researchers to recognize these to ensure comprehensive literature searches.

-

Common Synonyms : N-hydroxybenzimidazolone, 2H-Benzimidazol-2-one, 1,3-dihydro-1-hydroxy-[5]

-

CAS Registry Number : 5443-46-9 (Note: This CAS number is often associated with the parent benzimidazolone structure or related adducts and can be a source of confusion. The specific CAS for the N-hydroxy version is less consistently cited, with PubChem primarily identifying it under CID 12205754)[5][6][7]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental for its application in experimental settings, including reaction setup, purification, and formulation. The key properties of 1-Hydroxy-1,3-dihydro-2H-benzimidazol-2-one are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₂ | [5] |

| Molecular Weight | 150.13 g/mol | [5] |

| Polar Surface Area | 52.6 Ų | [5] |

| XLogP3 | 0.3 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

These properties are computationally derived and provide estimations for solubility, membrane permeability, and other characteristics relevant to drug development and chemical synthesis.[5]

Synthesis of N-Hydroxybenzimidazolones

The synthesis of N-hydroxybenzimidazolones can be achieved through various routes. A common and effective method involves the base-catalyzed cyclization of N-substituted 2-nitroanilinoacetonitriles.[8] This approach provides a straightforward pathway to the core heterocyclic structure.

Synthetic Pathway Overview

The key transformation involves an intramolecular cyclization. The process begins with a precursor, an N-substituted 2-nitroanilinoacetonitrile, which is treated with a base. The base facilitates the cyclization to form the N-hydroxybenzimidazolone ring system. This reaction is a powerful method for constructing the five-membered N-oxygenated benzaza-heterocycle.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of an N-hydroxybenzimidazolone derivative, adapted from established literature.

Objective: To synthesize an N-hydroxybenzimidazolone via base-catalyzed cyclization.

Materials:

-

N-substituted 2-nitroanilinoacetonitrile (precursor)

-

Sodium Carbonate (Na₂CO₃)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Dissolution: Dissolve the N-substituted 2-nitroanilinoacetonitrile precursor in a mixture of ethanol and water.

-

Base Addition: Add an aqueous solution of sodium carbonate to the reaction mixture. The base acts as a catalyst to promote the cyclization.

-

Heating: Heat the reaction mixture under reflux. The elevated temperature provides the necessary activation energy for the intramolecular cyclization to proceed efficiently.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine when the starting material has been consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-hydroxybenzimidazolone.

Causality: The choice of a base like sodium carbonate is critical as it is strong enough to deprotonate the relevant position to initiate the cyclization but mild enough to avoid unwanted side reactions. The ethanolic solvent system ensures the solubility of the organic precursor while being compatible with the aqueous base.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of N-hydroxybenzimidazolones.

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Anthracene–maleic anhydride adduct - Wikipedia [en.wikipedia.org]

- 7. Anthracene-maleic anhydride Diels-Alder adduct [webbook.nist.gov]

- 8. Synthesis and reactivity of N-hydroxybenzimidazolones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. As a crucial parameter in drug discovery and development, understanding the solubility of a compound is paramount for its formulation, biological testing, and overall viability as a therapeutic agent. This document will delve into the theoretical underpinnings of its solubility in these solvents, provide field-proven experimental methodologies for its determination, and offer insights into the practical implications for researchers.

Introduction: The Significance of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. For a compound like 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one, a heterocyclic molecule with potential biological activity, determining its solubility in relevant solvent systems is a foundational step in its preclinical development.[1][2] Poor solubility can lead to challenges in formulation, inaccurate in vitro assay results, and diminished in vivo exposure, ultimately hindering the progression of a promising drug candidate.

This guide focuses on two frequently used solvents in the pharmaceutical sciences:

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a remarkable ability to dissolve a wide range of organic compounds, including many that are sparingly soluble in aqueous solutions.[3][4][5][6][7][8] Its utility in creating high-concentration stock solutions for high-throughput screening is well-established.[9]

-

Methanol: A polar protic solvent that is also widely employed in organic synthesis and analytical chemistry.[10][11][12][13][14] Its ability to engage in hydrogen bonding can significantly influence the dissolution of polar compounds.[15][16][17]

Understanding the interplay between the molecular structure of 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one and the properties of these solvents is key to predicting and manipulating its solubility.

Molecular Profile of 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one

To comprehend the solubility of 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one, we must first examine its molecular structure and inherent chemical properties.

Figure 2: Solute-Solvent Interactions with DMSO.

The absence of hydrogen bond donation from DMSO means that the solute-solute hydrogen bonds are effectively disrupted and replaced by stronger solute-solvent interactions, leading to good solubility.

Expected Solubility

Given the chemical nature of both the solute and the solvent, the solubility of 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one in DMSO is expected to be high. It is a common practice in early-stage drug discovery to prepare stock solutions of test compounds in DMSO at concentrations ranging from 10 to 50 mM for in vitro screening.

Solubility in Methanol

Theoretical Considerations

Methanol is a polar protic solvent, meaning it has a hydrogen atom bonded to an electronegative oxygen atom. [15][16][17]This allows methanol to act as both a hydrogen bond donor and acceptor. [10] The solubility of 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one in methanol is facilitated by:

-

Hydrogen Bonding: The hydroxyl group of methanol can donate a hydrogen bond to the carbonyl oxygen of the solute and accept a hydrogen bond from the N-H and O-H groups of the solute.

-

Dipole-Dipole Interactions: The polar O-H bond in methanol interacts with the polar functional groups of the benzimidazolone derivative.

Figure 3: Solute-Solvent Interactions with Methanol.

The ability of methanol to engage in a network of hydrogen bonds with the solute is a primary driver of its solvating power for this compound.

Expected Solubility

The solubility in methanol is also expected to be significant, although it may differ from that in DMSO due to the different nature of the solvent-solute interactions. In some cases, the extensive hydrogen bonding network in methanol can lead to slightly lower solubility compared to the strong, direct interactions with DMSO.

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination of solubility is essential. The following protocols outline standard methods for this purpose.

Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility and is considered the gold standard. [1] Protocol:

-

Preparation: Add an excess amount of 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one to a known volume of the chosen solvent (DMSO or methanol) in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Kinetic Solubility (High-Throughput Method)

This method is often used in early drug discovery for rapid assessment and involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer. [9]A modified version can be used to assess solubility in pure solvents.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one in DMSO (e.g., 100 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution with the test solvent (DMSO or methanol) in a microplate format.

-

Precipitation Detection: After a defined incubation period (e.g., 2-24 hours), assess the presence of precipitate in each well. This can be done visually or using instrumentation such as a nephelometer (to measure turbidity) or a plate reader that can detect light scattering. [9]4. Solubility Estimation: The highest concentration at which no precipitate is observed is considered the kinetic solubility.

Data Summary and Interpretation

While specific experimental values are not available in the literature for 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one, the following table summarizes the expected solubility based on the behavior of similar compounds and the properties of the solvents.

| Solvent | Solvent Type | Key Interactions | Expected Solubility |

| DMSO | Polar Aprotic | Dipole-Dipole, H-Bond Accepting | High |

| Methanol | Polar Protic | Dipole-Dipole, H-Bond Donating & Accepting | Good to High |

Interpretation for Researchers:

-

The high expected solubility in DMSO makes it an excellent choice for preparing concentrated stock solutions for biological screening and in vitro assays.

-

The good expected solubility in methanol suggests it can be a suitable solvent for purification (e.g., recrystallization), chemical reactions, and some analytical applications.

-

Differences in solubility between the two solvents can be exploited in purification strategies.

Conclusion

1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one is predicted to have favorable solubility in both DMSO and methanol due to its polar functional groups and capacity for hydrogen bonding. DMSO, as a strong hydrogen bond acceptor, is likely to be an excellent solvent, while methanol, with its ability to both donate and accept hydrogen bonds, should also effectively dissolve the compound. For definitive quantitative data, the experimental protocols outlined in this guide should be followed. A thorough understanding and experimental determination of the solubility of this compound are critical first steps in its journey from a potential lead to a viable drug candidate.

References

- Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC - NIH. (2022, December 2).

- 1,3-Dihydro-2H-benzimidazol-2-one - CymitQuimica.

- Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - ResearchGate. (2025, October 13).

- 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one - PubChem.

- Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PubMed. (2022, December 2).

- Solvation of heterocyclic nitrogen compounds by methanol and water.

- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC.

- DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. (2025, July 15).

- Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems - Insubria.

- Use of methanol and catalytic conditions for the synthesis of heterocycles - ResearchGate.

- DMSO-based direct synthesis of heterocycles. - ResearchGate.

- Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems - ResearchGate. (2023, November 7).

- Benzimidazolinone - Wikipedia.

- Kinetic Solubility Assays Protocol - AxisPharm.

- The Difference Between Polar Protic And Aprotic Solvents In Solubility. (2025, June 30).

- Catalytic Role of Methanol in Anodic Coupling Reactions Involving Alcohol Trapping of Cation Radicals | The Journal of Organic Chemistry - ACS Publications. (2024, December 3).

- CAS 93-84-5: 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one - CymitQuimica.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.

- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27).

- Protic solvents – Knowledge and References - Taylor & Francis.

- 1 Prioritised substance group: Aprotic solvents | HBM4EU.

- Polar aprotic solvent - Wikipedia.

- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - MDPI. (2022, November 23).

Sources

- 1. researchgate.net [researchgate.net]

- 2. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 3. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aozunasia.com [aozunasia.com]

- 8. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. hbm4eu.eu [hbm4eu.eu]

Technical Whitepaper: The 1-Hydroxybenzimidazol-2-one Scaffold in Drug Design

The following technical guide details the medicinal chemistry applications, synthetic methodologies, and pharmacological potential of the 1-hydroxybenzimidazol-2-one scaffold.

Executive Summary: The "Internal" Hydroxamic Acid

The 1-hydroxybenzimidazol-2-one (1-HBI) scaffold represents a unique class of cyclic hydroxamic acids. Unlike linear hydroxamic acids (often plagued by rapid hydrolysis and poor pharmacokinetics), the 1-HBI core offers a rigidified, metabolically stable pharmacophore.

Its value in modern drug discovery stems from three distinct physicochemical capabilities:

-

Acidic Bioisosterism: With a pKa typically between 6.0 and 7.0, it mimics carboxylic acids while improving lipophilicity and membrane permeability.[1]

-

Bidentate Chelation: The N-hydroxy and carbonyl oxygens form a privileged "O,O-donor" motif, ideal for inhibiting metalloenzymes (e.g., HDACs, carbonic anhydrases).

-

Redox Activity: The scaffold can act as a radical scavenger, forming stable nitroxyl radicals, which has implications for neuroprotection and anti-inflammatory pathways.

Physicochemical Profiling & Structural Logic

Tautomeric Equilibrium & Acidity

The 1-HBI scaffold exists in a tautomeric equilibrium between the N-hydroxy-lactam (A) and the N-oxide-lactim (B) forms. In solution, the equilibrium is heavily shifted toward the N-hydroxy-lactam form due to the stability of the amide-like resonance.

-

pKa Modulation: The acidity of the N-OH group is tunable via substitution on the benzene ring. Electron-withdrawing groups (e.g., 5-Cl, 5-NO2) lower the pKa (increasing acidity), while electron-donating groups raise it.

-

Solubility: Unlike the highly polar carboxylic acid group, the 1-HBI core possesses a balanced LogP, allowing it to traverse lipid bilayers in its neutral form before ionizing in the cytosol.

Table 1: Comparative Physicochemical Metrics

| Feature | Carboxylic Acid (-COOH) | Linear Hydroxamic Acid (-CONHOH) | 1-Hydroxybenzimidazol-2-one |

| pKa | ~ 4.5 - 5.0 | ~ 8.5 - 9.5 | ~ 6.0 - 7.5 |

| Physiological State | >99% Ionized (Anionic) | Mostly Neutral | Mixed Ionization (Buffer Dependent) |

| Metabolic Stability | High (Phase II Glucuronidation) | Low (Hydrolysis/Reduction) | High (Rigid Ring System) |

| Chelation Potential | Monodentate (mostly) | Strong Bidentate | Rigid Bidentate |

Synthetic Architecture: The Self-Validating Protocol

The synthesis of 1-hydroxybenzimidazol-2-ones requires careful control to prevent over-reduction of the N-OH group to the N-H benzimidazolone. The most robust, "self-validating" protocol involves the Reductive Cyclization of o-Nitrophenylcarbamates .

Experimental Workflow Diagram

Figure 1: Stepwise synthetic pathway ensuring retention of the N-hydroxy functionality.

Detailed Protocol: Reductive Cyclization

Validation Check: This protocol avoids the use of unstable free hydroxylamines. The cyclization is driven by the intramolecular attack of the newly formed hydroxylamine nitrogen on the carbamate carbonyl.

Step 1: Preparation of Ethyl (2-nitrophenyl)carbamate

-

Dissolve o-nitroaniline (10 mmol) in dry THF (50 mL) with K2CO3 (1.5 eq).

-

Add ethyl chloroformate (1.2 eq) dropwise at 0°C.

-

Reflux for 3 hours. Monitor by TLC (disappearance of yellow aniline spot).

-

Checkpoint: Isolate the carbamate (usually a white solid). If oil persists, recrystallize from EtOH.

Step 2: Zinc-Mediated Reductive Cyclization

-

Dissolve the carbamate (5 mmol) in a mixture of Ethanol/Water (4:1, 25 mL).

-

Add Ammonium Chloride (NH4Cl, 2 eq) as a pH buffer (prevents over-reduction).

-

Add Zinc dust (3 eq) in portions over 30 minutes at 10-15°C. Caution: Exothermic.

-

Stir vigorously for 2 hours. The solution will turn colorless as the nitro group reduces to hydroxylamine, which spontaneously cyclizes.

-

Workup: Filter off Zinc oxide. Acidify the filtrate with 2N HCl to pH 2.

-

Isolation: The 1-hydroxybenzimidazol-2-one precipitates as a white/off-white solid. Filter and wash with cold water.

Medicinal Chemistry Applications

Metalloenzyme Inhibition (The "Two-Point" Pharmacophore)

The 1-HBI scaffold is a rigid bioisostere of the hydroxamic acid group found in HDAC inhibitors (like SAHA) or 5-LOX inhibitors (like Zileuton).

-

Mechanism: The oxygen of the carbonyl (C=O) and the oxygen of the hydroxyl (N-OH) form a 5-membered chelate ring with divalent metals (Zn²⁺, Mg²⁺, Fe²⁺).

-

Advantage: Unlike flexible linear hydroxamates, the 1-HBI core pre-organizes the oxygens for binding, reducing the entropic penalty of complexation.

Acidic Bioisostere for GPCR Ligands

In the design of Angiotensin II receptor antagonists (sartans) or Glutamate receptor agonists, carboxylic acids are often required for electrostatic interaction with arginine residues in the binding pocket.

-

Application: Replacing a benzoic acid moiety with a 1-hydroxybenzimidazol-2-one core maintains the negative charge at physiological pH (due to pKa ~6.5) but significantly improves oral absorption by masking the charge in the low-pH environment of the stomach.

HIV-1 Integrase Inhibition

The scaffold shares structural homology with hydroxynaphthyridinones (e.g., Raltegravir).

-

Binding Mode: The "O,O-donor" system chelates the two Mg²⁺ ions in the catalytic core of the HIV integrase enzyme, preventing viral DNA strand transfer.

Structural Binding Diagram

Figure 2: Bidentate chelation mode of the 1-HBI scaffold with active site metal cofactors.

Strategic Optimization (SAR)

To optimize a lead compound containing this scaffold, follow these substitution rules:

-

N3-Substitution (The "Handle"): The N3 position (the non-hydroxy nitrogen) is the primary vector for extending the molecule into hydrophobic pockets. Alkylation or arylation here does not disrupt the chelating headgroup.

-

Benzene Ring Tuning:

-

5-Fluoro/Chloro: Increases acidity (lower pKa) and metabolic stability against ring oxidation.

-

Lipophilic tails: Attaching biphenyl or aryloxy groups at positions 5 or 6 can improve potency against specific kinases or viral targets.

-

References

-

Application of Benzimidazole Scaffolds in Drug Design: Title: Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Source:SciSpace / Journal of Chemical Research URL:[Link]

-

Bioisosterism of 1-Hydroxyazoles: Title: Novel 1-hydroxyazole bioisosteres of glutamic acid.[2] Synthesis, protolytic properties, and pharmacology.[2][3][4][5][6][7] Source:Journal of Medicinal Chemistry (PubMed) URL:[Link]

-

Acidity and pKa of N-Hydroxy Scaffolds: Title: Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives. Source:Journal of the Chemical Society of Pakistan URL:[Link]

-

Metal Chelation & HIV Inhibition Context: Title: Metal ion-binding properties of (1H-benzimidazol-2-yl-methyl)phosphonate... and a new quantification method for the chelate effect.[8] Source:Inorganic Chemistry (ACS) URL:[Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. Novel 1-hydroxyazole bioisosteres of glutamic acid. Synthesis, protolytic properties, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. scispace.com [scispace.com]

- 5. rsglobal.pl [rsglobal.pl]

- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metal ion-binding properties of (1H-benzimidazol-2-yl-methyl)phosphonate (Bimp2-) in aqueous solution. Isomeric equilibria, extent of chelation, and a new quantification method for the chelate effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Protection of the N-Hydroxy Moiety in Benzimidazolone Synthesis

Abstract & Strategic Overview

The N-hydroxy-1,3-dihydro-2H-benzimidazol-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in HDAC inhibitors, antibacterial agents, and multi-target kinase inhibitors. However, the N-hydroxy moiety presents a unique synthetic challenge: it possesses dual reactivity as both a nucleophile (ambident O- vs. N-reactivity) and a weak acid (pKa ~ 8–9).

Unprotected N-hydroxy groups are prone to:

-

O-Alkylation: Competing reactions with electrophiles intended for other sites.

-

Reductive Cleavage: Premature loss of the N-O bond under metal-catalyzed conditions.

-

Tautomeric Ambiguity: Shifting between the N-hydroxy and N-oxide forms, complicating purification and NMR characterization.

This guide details the selection and execution of protecting group (PG) strategies for this moiety, prioritizing the Benzyl (Bn) ether as the industry standard for robustness and the Tetrahydropyranyl (THP) acetal for acid-labile applications.

Protecting Group Decision Matrix

Select your protecting group based on the downstream chemistry requirements.

| Feature | Benzyl (Bn) | Tetrahydropyranyl (THP) | Methoxymethyl (MOM) | Acyl (Ac/Bz) |

| Primary Utility | Gold Standard. Robust against base, nucleophiles, and oxidants. | Acid-labile masking. Good for temporary protection during basic alkylation. | "Hard" protection. Stable to base/mild acid. Smaller steric footprint than THP. | Short-term. Labile to base/nucleophiles. |

| Installation | Pre-synthetic (cyclization of benzyloxy-aniline) or Alkylation (BnBr). | Reaction with DHP / Acid Cat.[1][2] | Reaction with MOM-Cl / Base. | Anhydride / Base.[1][2][3][4][5][6][7][8] |

| Stability | High (pH 1–14). Stable to LiAlH₄, RMbgX. | Stable to Base (pH > 7), LiAlH₄. Unstable to Acid (pH < 4). | High stability.[2][7] Requires strong acid to remove. | Low. Prone to hydrolysis or migration. |

| Deprotection | Hydrogenolysis (H₂/Pd-C) or Lewis Acids (BBr₃). | Mild Acid (AcOH, PPTS, or dilute HCl). | Strong Acid (TFA, HCl) or BBr₃. | Base hydrolysis (LiOH, NH₃). |

| Key Risk | Hydrogenolysis may reduce other functional groups (alkenes, nitro). | Creates a chiral center (diastereomers). | MOM-Cl is a carcinogen. | N-to-O migration or hydrolysis. |

Critical Mechanistic Insight: Regioselectivity

The N-hydroxy benzimidazolone anion is an ambident nucleophile . When protecting the N-OH group directly, two pathways compete:

-

Path A (Desired): O-alkylation of the hydroxyl group.

-

Path B (Undesired): N-alkylation at the N3 position (if unsubstituted).

The Rule of Thumb:

-

Hard Electrophiles (e.g., MOM-Cl, SEM-Cl, Alkyl Sulfonates) + Polar Aprotic Solvents (DMF/DMSO) favor O-alkylation (Charge control).

-

Soft Electrophiles (e.g., Alkyl Iodides) may increase N3-alkylation (Orbital control).

To guarantee exclusive O-protection, the Pre-Synthetic Strategy (Protocol 1) is superior to direct alkylation.

Experimental Protocols

Protocol 1: The "Pre-Synthetic" Route (Benzyl Protection)

Best for: Building the core scaffold with the protecting group already in place. Eliminates regioselectivity issues.

Concept: Instead of protecting the formed benzimidazolone, we cyclize an N-benzyloxy precursor.

Workflow:

-

Starting Material: o-Chloronitrobenzene (or substituted derivative).

-

Displacement: Reaction with O-benzylhydroxylamine hydrochloride.

-

Reduction: Selective reduction of the nitro group to the aniline (Zn/NH₄Cl or Fe/AcOH—avoid H₂/Pd to keep Bn).

-

Cyclization: Ring closure with Carbonyl Diimidazole (CDI) or Triphosgene.

Step-by-Step (Cyclization Step):

-

Charge: Dissolve N-(benzyloxy)-1,2-diaminobenzene (1.0 equiv) in anhydrous THF (0.2 M).

-

Reagent: Cool to 0 °C. Add Carbonyl Diimidazole (CDI) (1.2 equiv) portion-wise.

-

Reaction: Warm to RT and stir for 4–6 hours. Monitor TLC for disappearance of diamine.

-

Workup: Quench with water. The product, 1-(benzyloxy)-1,3-dihydro-2H-benzimidazol-2-one, often precipitates. Filter and wash with cold ether.

-

Yield: Typically 85–95%.

Protocol 2: Direct O-Protection (THP/MOM)

Best for: Late-stage protection of an existing N-hydroxy benzimidazolone.

Challenge: Avoiding N3-alkylation. Solution: Use a non-nucleophilic base and control stoichiometry.

Step-by-Step (THP Protection):

-

Setup: Suspend N-hydroxybenzimidazolone (1.0 equiv) in dry DCM (0.3 M).

-

Catalyst: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).

-

Reagent: Add 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv) dropwise at 0 °C.

-

Reaction: Stir at RT for 12 hours. The suspension usually clears as the lipophilic THP-ether forms.

-

Workup: Wash with sat. NaHCO₃ (to remove acid catalyst) and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). Note: THP introduces a chiral center; NMR will show diastereomers if other chiral centers exist.[2]

Protocol 3: Deprotection (Benzyl Removal)

Method: Catalytic Hydrogenolysis

-

Solvent: Dissolve O-benzyl substrate in MeOH or EtOH (0.1 M). If solubility is poor, add THF or AcOH.

-

Catalyst: Add 10 wt% Pd/C (10% loading).

-

Note: For stubborn substrates, Pd(OH)₂/C (Pearlman's catalyst) is more active.

-

-

Hydrogenation: Purge with H₂ (balloon pressure is usually sufficient). Stir vigorously for 2–12 hours.

-

Monitoring: TLC will show the appearance of a more polar spot (free N-OH).

-

Workup: Filter through a Celite pad to remove Pd. Concentrate filtrate.

-

Caution: The product (cyclic hydroxamic acid) is a ferric chelator. Avoid using metal spatulas or iron-contaminated glassware during isolation to prevent pink/red coloration.

-

Visualizing the Strategy (Graphviz)

The following diagram illustrates the decision logic and synthetic flow for handling this moiety.

Caption: Workflow for selecting between Pre-Synthetic incorporation (Green) and Direct Protection (Red) pathways.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| N3-Alkylation | Base too strong or halide too "soft" (e.g., MeI). | Switch to Route A (Pre-synthetic). If protecting directly, use Ag₂CO₃ (silver salts favor O-alkylation) or harder electrophiles (MOM-Cl). |

| Loss of Bn Group | Accidental hydrogenolysis during other reduction steps. | If reducing a nitro group elsewhere in the molecule, use Fe/AcOH , SnCl₂ , or Zn/NH₄Cl instead of H₂/Pd. |

| Pink Product | Iron contamination. | The N-OH group chelates Fe(III). Wash with EDTA solution or dilute HCl. Use glass/plastic tools. |

| Incomplete THP Deprotection | Equilibrium reaction. | Use MeOH as solvent (trans-acetalization) and heat to 40–50 °C. Add water to drive hydrolysis. |

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive guide on Bn, THP, and MOM stability).

-

Diao, X., et al. (2009).[8] "CuI/L-Proline-Catalyzed Coupling of Aqueous Ammonia with 2-Iodoacetanilides... Synthesis of 1,3-Dihydrobenzimidazol-2-ones." The Journal of Organic Chemistry, 74(20), 7974–7977. (Context on benzimidazolone ring closure).

-

Bieg, T., & Szeja, W. (1985).[4] "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation." Synthesis, 1985(01), 76-77. (Protocol for benzyl removal without high-pressure H2).

-

Albrecht, S., et al. (2006).[6] "A Direct Preparation of O-Substituted Hydroxylamines from Alcohols." Synthesis, 2006(10), 1635-1638. (Mechanistic insight into O-alkylation of N-hydroxy species).

-

Miyabe, H., et al. (2005).[6] "Synthesis of N-Alkoxyamines via Radical Addition..." Journal of Organic Chemistry, 70(6), 2148–2153. (Discusses reactivity of N-alkoxy derivatives).

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 5. mazams.weebly.com [mazams.weebly.com]

- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. Benzimidazolone synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Troubleshooting low yields in N-hydroxybenzimidazolone cyclization

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-hydroxybenzimidazolone synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the cyclization reaction to form N-hydroxybenzimidazolones, a critical scaffold in medicinal chemistry. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you overcome common challenges and optimize your reaction yields.

Introduction to N-Hydroxybenzimidazolone Synthesis

N-hydroxybenzimidazolones are valuable heterocyclic compounds, often synthesized via the base-catalyzed intramolecular cyclization of N-substituted 2-nitroanilinoacetonitriles. This transformation, while effective, can be susceptible to low yields due to a variety of factors including substrate quality, reaction conditions, and potential side reactions. This guide will walk you through a systematic approach to troubleshooting and optimizing this crucial chemical step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to N-hydroxybenzimidazolones?

The most widely reported method is the base-catalyzed cyclization of an N-substituted 2-nitroanilinoacetonitrile precursor.[1][2] This reaction involves an intramolecular nucleophilic attack of the deprotonated N-substituted amino group onto the carbon of the nitrile, followed by tautomerization and cyclization with the concomitant involvement of the nitro group. An alternative, though less common, route is the thermolysis of 2-azidoquinoxaline 1-oxides, which can yield 2-cyano-1-hydroxy-1H-benzimidazoles.[1]

Q2: My reaction is not working at all. What are the first things I should check?

If you are observing no product formation, it is essential to systematically verify the fundamentals of your experimental setup:

-

Starting Material Integrity: Confirm the identity and purity of your N-substituted 2-nitroanilinoacetonitrile. Impurities can inhibit the reaction.

-

Reagent Quality: Ensure your base is not old or degraded. The choice and quality of the base are critical for successful cyclization.

-

Reaction Conditions: Double-check that the temperature and reaction time are appropriate for your specific substrate and base system. Some reactions may require elevated temperatures to proceed efficiently.

Q3: I'm getting a complex mixture of products. What are the likely side reactions?

A complex product mixture often indicates the presence of side reactions. Common side products can include:

-

Benzimidazole N-oxides: Under certain conditions, the reaction may favor the formation of benzimidazole N-oxides instead of the desired N-hydroxybenzimidazolone.[3]

-

Decomposition Products: N-hydroxy compounds can be unstable, particularly under harsh basic or thermal conditions, leading to decomposition.[4]

-

Products from Incomplete Cyclization: Acyclic intermediates may persist if the cyclization does not go to completion.

Q4: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product. It is advisable to run a co-spot of your starting material alongside the reaction mixture to accurately track its disappearance.

In-Depth Troubleshooting Guide for Low Yields

Low yields are a frequent challenge in N-hydroxybenzimidazolone cyclization. This section provides a structured approach to identifying and addressing the root causes.

Problem 1: Incomplete Conversion of Starting Material

If you observe a significant amount of unreacted starting material, consider the following:

Possible Cause 1: Ineffective Deprotonation

The initial step of the mechanism involves the deprotonation of the N-substituted amino group. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed efficiently.

-

Solution:

-

Choice of Base: For the cyclization of N-substituted 2-nitroanilinoacetonitriles, moderately strong bases are typically employed. Consider screening different bases to find the optimal one for your substrate. Common choices include sodium carbonate, potassium carbonate, and triethylamine.[2]

-

Stoichiometry of Base: Ensure you are using an adequate molar equivalent of the base. It is often beneficial to use a slight excess.

-

Possible Cause 2: Sub-optimal Reaction Temperature

The rate of cyclization is temperature-dependent. If the reaction temperature is too low, the reaction may be sluggish.

-

Solution:

-

Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the effect on the conversion rate by TLC. Be cautious, as excessively high temperatures can lead to decomposition.

-

Possible Cause 3: Inappropriate Solvent

The solvent plays a crucial role in the solubility of the reactants and the stabilization of intermediates.

-

Solution:

-

Solvent Screening: The choice of solvent can significantly impact yield. Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile have been shown to be effective for similar intramolecular cyclizations.[2] Consider screening a range of solvents to find the most suitable one for your system.

-

| Solvent | Polarity | Boiling Point (°C) | Comments |

| Ethanol | Polar Protic | 78 | Often used in combination with an aqueous base.[2] |

| Acetonitrile | Polar Aprotic | 82 | Can be a good choice for many cyclization reactions.[2] |

| DMF | Polar Aprotic | 153 | High boiling point, useful for reactions requiring elevated temperatures.[2] |

| Toluene | Non-polar | 111 | May be less effective for this type of reaction.[2] |

Problem 2: Formation of Multiple Products and Impurities

The presence of multiple spots on your TLC plate indicates the formation of byproducts.

Possible Cause 1: Side Reactions Involving the Nitro Group

The nitro group is central to the cyclization mechanism but can also participate in undesired side reactions.

-

Solution:

-

Careful Control of Reaction Conditions: Avoid overly harsh basic conditions or prolonged reaction times at high temperatures, which can promote side reactions of the nitro group.

-

Possible Cause 2: Instability of the N-Hydroxy Product

N-hydroxy compounds can be susceptible to degradation, especially under the reaction conditions.

-

Solution:

-

Minimize Reaction Time: Monitor the reaction closely by TLC and work up the reaction as soon as the starting material is consumed to minimize the exposure of the product to potentially degradative conditions.

-

Mild Work-up: Employ a mild aqueous work-up to isolate the product.

-

Problem 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, low isolated yields can result from challenges during work-up and purification.

Possible Cause 1: Product Loss During Work-up

The N-hydroxybenzimidazolone product may have some solubility in the aqueous phase during extraction.

-

Solution:

-

Optimize Extraction: Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product from the aqueous layer.

-

Possible Cause 2: Inefficient Purification

Choosing the right purification method is crucial for obtaining a high yield of pure product.

-

Solution:

-

Recrystallization: If the product is a solid, recrystallization is often an effective method for purification. Experiment with different solvent systems to find one that provides good recovery and high purity.[5][6][7]

-

Column Chromatography: For complex mixtures or oily products, column chromatography is the preferred method of purification. A systematic approach to solvent system selection using TLC is recommended to achieve good separation.

-

Experimental Protocols

General Procedure for N-Hydroxybenzimidazolone Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: To a solution of the N-substituted 2-nitroanilinoacetonitrile (1.0 eq.) in a suitable solvent (e.g., aqueous ethanol), add the base (e.g., sodium carbonate, 1.1-1.5 eq.).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by recrystallization or column chromatography.

Visualizing the Chemistry

Reaction Mechanism

Caption: Key steps in the base-catalyzed cyclization.

Troubleshooting Workflow

Caption: A systematic approach to troubleshooting low yields.

References

-

Dirlam, J. P., Cue, B. W., Jr., & Gombatz, K. J. (1978). Thermal Decomposition of 2-Azidoquinoxaline N-Oxides. The Journal of Organic Chemistry, 43(1), 76–80. [Link]

-

Livingstone, D. B., & Tennant, G. (1973). Synthesis and Reactivity of N- Hydroxybenzimidazolones. Journal of the Chemical Society, Chemical Communications, (3), 96–97. [Link]

-

Ahmed, E. K., et al. (2015). o-Nitroaniline derivatives. Part 14.1,2 Cyclisations leading to benzimidazole N-oxides, N-hydroxybenzimidazolones and N-hydroxyquinoxaline-2,3-diones: a mechanistic borderline. Journal of the Chemical Society, Perkin Transactions 1, 2351-2358. [Link]

-

Organic Chemistry Portal. (2011). Potassium Hydroxide/Dimethyl Sulfoxide Promoted Intramolecular Cyclization for the Synthesis of Benzimidazol-2-ones. [Link]

-

MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. [Link]

-

ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

-

PrepChem. (n.d.). Synthesis of 2-hydroxybenzimidazole. [Link]

-

Organic Chemistry Portal. (2022). Benzimidazolone synthesis. [Link]

-

Fernández-Cureses, G., et al. (2021). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Omega, 6(32), 21151–21159. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

-

CBI Pro-Akademia. (2017). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. Acta Innovations, (25), 5-12. [Link]

-

Al-Salahi, R., et al. (2023). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major antitubercular and anticancer derivatives. RSC Advances, 13(15), 10173–10207. [Link]

-

MDPI. (2019). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. [Link]

-

ResearchGate. (2022). Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II). [Link]

-

Ross, D., & Riley, G. S. (1987). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 17(9), 1145–1151. [Link]

-

Ouzidan, Y., et al. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 29-35. [Link]

-

Meyer, F., et al. (2022). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. Chemistry – A European Journal, 28(1), e202103147. [Link]

-

Kamal, A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(43), 36878–36904. [Link]

-

Hargrave, J. D., & Taylor, P. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

-

Zhu, C., et al. (2018). N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight. Organic Letters, 20(16), 4975–4979. [Link]

-

Wang, C., et al. (2024). Catalytic Asymmetric Cyclizative Rearrangement of Anilines and Vicinal Diketones to Access 2,2‐Disubstituted Indolin‐3‐ones. Advanced Science, 11(16), e2402532. [Link]

-

Royal Society of Chemistry. (2018). Base-mediated unprecedented tandem cyclization reaction of nitrilimines and sulfur ylides: facile approaches to multifunctionalized pyrazolines. Organic Chemistry Frontiers. [Link]

-

Gardiner, J. M., et al. (1995). Synthesis of 1-alkoxy-2-alkyl-benzimidazoles from 2-nitroanilines via tandem N-alkylation-cyclization-O-alkylation. Tetrahedron, 51(14), 4101-4110. [Link]

-

Loudon, J. D., & Tennant, G. (1966). Heterocyclic N-oxides. Part V. The base-catalysed cyclisation of N-substituted o-nitrobenzamides to 1,4-dihydro-1-hydroxy-4-oxoquinazolines. Journal of the Chemical Society C: Organic, 1737-1740. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Validation & Comparative

Comparative Vibrational Spectroscopy Guide: N-H vs. N-Hydroxy Benzimidazolone

This guide provides a technical comparison of the infrared (IR) absorption characteristics of 1,3-dihydro-2H-benzimidazol-2-one (N-H form) versus its N-hydroxy derivative (1-hydroxy-1,3-dihydro-2H-benzimidazol-2-one).

Executive Summary

Differentiation between the standard benzimidazolone scaffold and its N-hydroxy derivative is a critical analytical challenge in medicinal chemistry (metabolite identification) and materials science (pigment stability). While both share a bicyclic urea core, the introduction of the N-hydroxyl group introduces distinct electronic perturbations and hydrogen-bonding networks.

The Diagnostic Triad: To affirmatively distinguish the N-hydroxy derivative, researchers must look for the "Diagnostic Triad" :

-

High-Frequency Shift: Appearance of a distinct, broad O-H stretching band (often >3200 cm⁻¹).[1][2]

-

Carbonyl Depression: A red-shift in the C=O frequency due to the hydroxamic acid-like character.

-

The "Smoking Gun": A medium-to-strong N-O stretching vibration in the 1000–1080 cm⁻¹ fingerprint region.

Structural & Mechanistic Context

The spectral differences arise from the change in the hydrogen bond donor/acceptor profile. The N-H form relies on intermolecular hydrogen bonding (dimerization), forming highly stable "ribbons" in the solid state. The N-Hydroxy form introduces an intramolecular H-bond opportunity (between the N-OH proton and the C=O oxygen) and an inductive effect from the oxygen atom that alters the C=O bond order.

Structural Visualization (DOT Diagram)

Figure 1: Mechanistic flow detailing how structural substitution leads to divergent spectral signatures.

Comparative IR Absorption Data

The following data assumes a solid-state measurement (KBr Pellet) which is standard for these highly crystalline compounds. Solution-state IR may show shifts due to solvent-solute H-bonding.[3][4]

Table 1: Characteristic Band Comparison

| Vibrational Mode | Benzimidazolone (N-H) | N-Hydroxybenzimidazolone (N-OH) | Δ Diagnostic Shift / Note |

| X-H Stretch (3500–2800 cm⁻¹) | ν(N-H): 3000–3200 cm⁻¹(Broad, intense, often multiple peaks due to Fermi resonance) | ν(O-H): 3200–3400 cm⁻¹(Broader, often higher frequency than N-H) | The O-H band is distinctively broad and may overlap C-H stretches. Look for the high-frequency shoulder. |

| Carbonyl Stretch (1800–1600 cm⁻¹) | ν(C=O): 1700–1750 cm⁻¹(Typical cyclic urea) | ν(C=O): 1680–1720 cm⁻¹(Cyclic hydroxamic acid) | Red Shift: The N-OH group often lowers C=O frequency via intramolecular H-bonding and mass effect. |